molecular formula C19H14N2OS B2550452 (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide CAS No. 163189-29-5

(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide

Cat. No.: B2550452
CAS No.: 163189-29-5
M. Wt: 318.39
InChI Key: WZQLFCGOIZMKQU-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is known for its unique structural features, which include a benzothiazole ring fused with a naphthamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide typically involves the condensation of 3-methylbenzothiazol-2-amine with 2-naphthoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzothiazole or naphthamide rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzothiazole or naphthamide rings, while reduction may result in the formation of reduced amide or thiazole derivatives.

Scientific Research Applications

(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide stands out due to its specific structural features, which confer unique properties such as high fluorescence quantum yield and large Stokes shift. These characteristics make it particularly suitable for applications in fluorescence sensing and material science.

Properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c1-21-16-8-4-5-9-17(16)23-19(21)20-18(22)15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQLFCGOIZMKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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